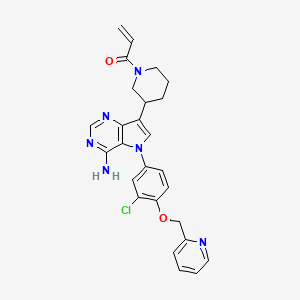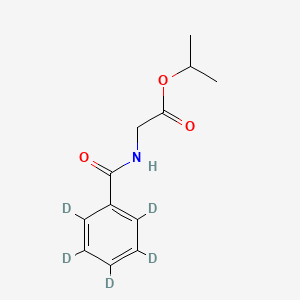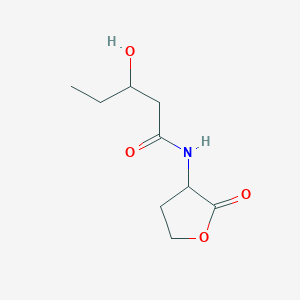
Mal-PEG36-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-PEG36-NHS ester is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound consists of a maleimide group and an N-hydroxysuccinimide ester group, which facilitate the conjugation of proteins and other molecules. The polyethylene glycol spacer enhances solubility in aqueous media and provides flexibility in the design of PROTACs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG36-NHS ester involves the reaction of a maleimide-terminated polyethylene glycol with N-hydroxysuccinimide ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions. The maleimide group reacts with thiol groups, while the N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as dialysis or chromatography to remove unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-PEG36-NHS ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester reacts with primary amines to form amide bonds, while the maleimide group reacts with thiol groups through a Michael addition reaction .
Common Reagents and Conditions
Reagents: Primary amines, thiol-containing compounds, DMSO, DMF.
Conditions: Neutral to slightly basic pH (7.0-8.0), room temperature to mild heating.
Major Products
The major products formed from these reactions are amide-linked conjugates and thiol-linked conjugates, depending on the reacting groups .
Wissenschaftliche Forschungsanwendungen
Mal-PEG36-NHS ester is widely used in scientific research due to its versatility and effectiveness in conjugation reactions. Some of its applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates the labeling and crosslinking of proteins and other biomolecules, aiding in the study of protein-protein interactions and cellular processes.
Medicine: Employed in the development of targeted therapies, such as antibody-drug conjugates and other bioconjugates.
Industry: Utilized in the production of biocompatible materials and drug delivery systems.
Wirkmechanismus
Mal-PEG36-NHS ester exerts its effects through the formation of stable amide and thiol linkages. The N-hydroxysuccinimide ester reacts with primary amines to form amide bonds, while the maleimide group reacts with thiol groups via a Michael addition reaction. These reactions enable the conjugation of proteins and other molecules, facilitating targeted degradation or modification of specific biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-PEG6-NHS ester: A shorter polyethylene glycol-based linker with similar functional groups.
SPDP-dPEG36-NHS ester: Contains a disulfide bond and is used for crosslinking amines and thiols.
MS(PEG)n series: A series of N-hydroxysuccinimide esters with varying polyethylene glycol chain lengths.
Uniqueness
Mal-PEG36-NHS ester is unique due to its long polyethylene glycol spacer, which provides greater flexibility and solubility in aqueous media. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates where solubility and flexibility are crucial .
Eigenschaften
Molekularformel |
C86H159N3O43 |
|---|---|
Molekulargewicht |
1923.2 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C86H159N3O43/c90-81(5-8-88-82(91)1-2-83(88)92)87-7-10-97-12-14-99-16-18-101-20-22-103-24-26-105-28-30-107-32-34-109-36-38-111-40-42-113-44-46-115-48-50-117-52-54-119-56-58-121-60-62-123-64-66-125-68-70-127-72-74-129-76-78-131-80-79-130-77-75-128-73-71-126-69-67-124-65-63-122-61-59-120-57-55-118-53-51-116-49-47-114-45-43-112-41-39-110-37-35-108-33-31-106-29-27-104-25-23-102-21-19-100-17-15-98-13-11-96-9-6-86(95)132-89-84(93)3-4-85(89)94/h1-2H,3-80H2,(H,87,90) |
InChI-Schlüssel |
BSBCTOQFTMMUEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-5-methylpyridin-4-yl]-N-[5-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]pentyl]benzamide](/img/structure/B12427747.png)
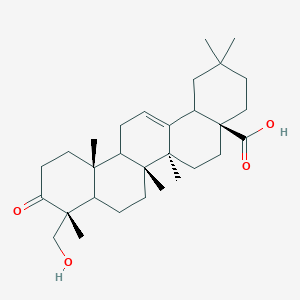
![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)
![[D-Leu-4]-OB3](/img/structure/B12427775.png)
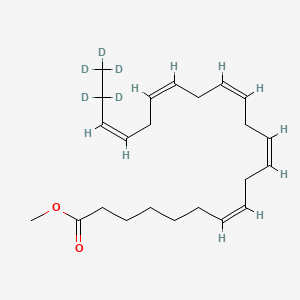
![2,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B12427786.png)
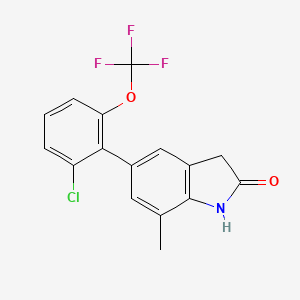
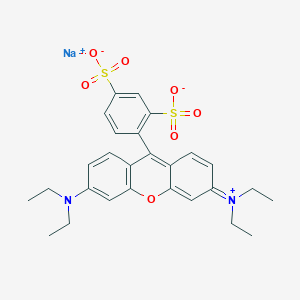
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12427794.png)

